molecular formula C9H5FO3 B8701084 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione

8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione

Cat. No.: B8701084
M. Wt: 180.13 g/mol
InChI Key: KSKAAXRFYFFTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione is a fluorinated derivative of isochroman, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione can be achieved through several methods. One common approach involves the reaction of 2-vinyl benzaldehydes with fluorinating agents under iodine(I)/iodine(III) catalysis . This method leverages the stereoelectronic interactions to achieve high diastereoselectivity and enantioselectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions using readily available precursors. The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to facilitate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions: 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated isochroman derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Medicine: Fluorinated isochromans are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione stands out due to its unique structural features and the specific stereoelectronic interactions it undergoes. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H5FO3

Molecular Weight

180.13 g/mol

IUPAC Name

8-fluoro-4H-isochromene-1,3-dione

InChI

InChI=1S/C9H5FO3/c10-6-3-1-2-5-4-7(11)13-9(12)8(5)6/h1-3H,4H2

InChI Key

KSKAAXRFYFFTKU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)F)C(=O)OC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Carboxymethyl-6-fluoro-benzoic acid (130 mg, 0.65 mmol) in acetyl chloride (2 ml) was heated under microwave irradiation at 150° C. for 10 min then concentrated in vacuo to give the title product (120 mg, 100% yield). The compound is hydroscopic and slowly decomposes back to the starting diacid in wet solvents or under moisturized atmosphere. 1H NMR (500 MHz, DMSO-d6): 4.29 (s, 2H), 7.27 (d, J=7.8 Hz, 1H), 7.34 (dd, J=8.5 Hz, J=11 Hz, 1H), 7.76 (dt, J=5.3 Hz, J=8 Hz, 1H).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
100%

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